4-Amino-5-(2-Methylphenyl)-2,4-Dihydro-3h-1,2,4-Triazole-3-Thione

Descripción general

Descripción

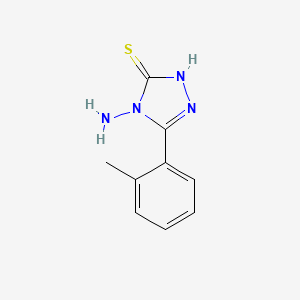

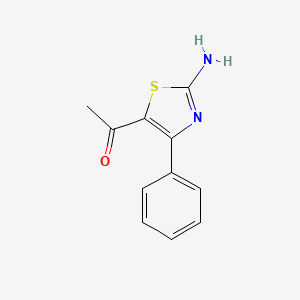

“4-Amino-5-(2-Methylphenyl)-2,4-Dihydro-3h-1,2,4-Triazole-3-Thione” is an organic compound with the molecular formula C9H10N4S . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles, which are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been achieved by condensing methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .Molecular Structure Analysis

The molecular structure of “4-Amino-5-(2-Methylphenyl)-2,4-Dihydro-3h-1,2,4-Triazole-3-Thione” is characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group . The InChIKey of the compound is CUEYNOAJNUCBAP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 1.3 .Aplicaciones Científicas De Investigación

Antimicrobial and Antibacterial Activities

4-Amino-5-(2-Methylphenyl)-2,4-Dihydro-3h-1,2,4-Triazole-3-Thione derivatives have been extensively studied for their antimicrobial properties. The synthesis of various derivatives has led to the discovery of compounds with significant antimicrobial activities. For instance, certain derivatives were identified to possess good or moderate activities against test microorganisms, showcasing their potential in developing new antimicrobial agents (Bektaş et al., 2007). Similarly, novel N2-hydroxymethyl and N2-aminomethyl derivatives of this compound demonstrated notable antibacterial activity against a range of bacterial strains, further emphasizing the chemical's relevance in the field of antibacterial drug development (Plech et al., 2011).

Antioxidative Activity

The compound's derivatives have also been explored for their antioxidative properties. A study synthesized S-substituted derivatives and screened them for their free radical scavenging activity, with some derivatives showing excellent antioxidant activity, significantly higher than the control antibiotics (Tumosienė et al., 2014). This implies a potential application in mitigating oxidative stress-related conditions.

Photophysical and Nonlinear Optical Properties

The compound's derivatives have also been investigated for their photophysical and nonlinear optical properties. One study synthesized and characterized a derivative, analyzing its luminescent and nonlinear optical properties. Remarkably, the derivative exhibited nonlinear optical properties significantly higher than urea, a commercial nonlinear optical material, suggesting its potential application in the field of optoelectronics and photonics (Nadeem et al., 2017).

Pharmaceutical Applications

Pharmaceutical applications of the compound's derivatives have been explored, with studies synthesizing various derivatives and evaluating their biological activities. For instance, a study found certain Mannich base derivatives to be promising anti-inflammatory and analgesic agents, highlighting the compound's potential in pharmaceutical drug development (Sujith et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-5-(2-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol is Metallo-beta-lactamase L1 . This enzyme is found in Pseudomonas maltophilia , a bacterium that is often resistant to multiple antibiotics.

Mode of Action

It is known to interact with its target, metallo-beta-lactamase l1

Biochemical Pathways

Given its target, it may be involved in the resistance mechanisms of pseudomonas maltophilia

Result of Action

Given its target, it may have potential antibacterial effects, particularly against antibiotic-resistant strains of bacteria .

Propiedades

IUPAC Name |

4-amino-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-4-2-3-5-7(6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEYNOAJNUCBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368541 | |

| Record name | SBB040773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-(2-Methylphenyl)-2,4-Dihydro-3h-1,2,4-Triazole-3-Thione | |

CAS RN |

87239-95-0 | |

| Record name | 4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087239950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SBB040773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GLA8V58ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Chloroacetyl)amino]benzamide](/img/structure/B1271052.png)

![2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1271053.png)

![3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271085.png)

![4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271087.png)

![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)